Tetraethylammonium fluoride hydrate

描述

Overview of Quaternary Ammonium (B1175870) Fluorides in Chemical Science

Quaternary ammonium fluorides (QAFs) are a class of salts composed of a quaternary ammonium cation and a fluoride (B91410) anion. wikipedia.org A key feature that distinguishes them from inorganic fluoride salts, like potassium fluoride, is their enhanced solubility in organic solvents. mdpi.commdpi.com This solubility allows them to act as a source of "naked fluoride" ions in non-aqueous reaction media. wikipedia.orgmdpi.com The term "naked fluoride" refers to fluoride ions that are not strongly complexed with metal cations, making them more reactive and nucleophilic. wikipedia.org

The enhanced reactivity of the fluoride anion in QAFs makes them valuable reagents in a variety of chemical reactions. chemkente.comchemkente.com They are frequently employed in fluorination reactions, where a fluorine atom is introduced into an organic molecule. chemkente.comacs.org This is a crucial process in the synthesis of many pharmaceuticals and agrochemicals, as the inclusion of fluorine can significantly alter a molecule's biological activity and properties. chemkente.comacs.org Beyond fluorination, QAFs also function as phase transfer catalysts, facilitating the movement of reactants between different immiscible phases (like an aqueous and an organic layer), which can increase reaction rates and yields. chemimpex.comrsc.orgfishersci.co.uk They are also used as deprotection reagents, for instance, in the cleavage of silyl (B83357) ether protecting groups in organic synthesis. sigmaaldrich.comsigmaaldrich.com

Historical Context of Tetraethylammonium (B1195904) Fluoride Hydrate (B1144303) Research

Research into quaternary ammonium salts dates back to the late 19th century. The first documented preparation of a related compound, tetramethylammonium (B1211777) fluoride (TMAF), was reported by Lawson and Collie in 1888, who synthesized it by neutralizing tetramethylammonium hydroxide (B78521) with hydrofluoric acid to obtain a hydrated crystalline solid. mdpi.com

For much of the 20th century, the use of QAFs was limited by the challenges associated with their preparation and purification, particularly the difficulty in obtaining them in an anhydrous state. unl.edu Early claims of "anhydrous" tetrabutylammonium (B224687) fluoride (TBAF) in the 1980s, prepared by physically drying the hydrated salt, were later found to contain residual water and byproducts from decomposition, which significantly hampered the fluoride ion's reactivity. unl.edu

A pivotal shift in QAF research occurred with the development of new methods to generate truly anhydrous forms. For example, researchers demonstrated that anhydrous TBAF could be generated in situ from the reaction of hexafluorobenzene (B1203771) and tetrabutylammonium cyanide. acs.orgacs.org These breakthroughs in producing highly reactive, soluble, and genuinely anhydrous fluoride sources have unlocked the full potential of QAFs in modern synthetic chemistry, enabling reactions under much milder conditions and with greater efficiency than previously possible with inorganic fluorides or hydrated QAFs. acs.orgacs.org This has led to the increased use of compounds like tetraethylammonium fluoride hydrate, with a better understanding of the critical need to control its hydration state for specific applications. acs.org

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 98330-04-2 chemimpex.comnih.gov |

| Molecular Formula | C₈H₂₀NF·xH₂O chemimpex.comsigmaaldrich.com |

| Molecular Weight (Anhydrous Basis) | 149.25 g/mol chemimpex.comsigmaaldrich.com |

| Appearance | White to off-white or pale yellow powder/crystals chemimpex.com |

| Melting Point | 355 °C chemimpex.com |

| Solubility | Soluble in water chemicalbook.com |

| Sensitivity | Hygroscopic (absorbs moisture from the air) chemicalbook.com |

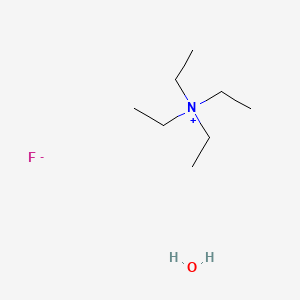

Structure

3D Structure of Parent

属性

IUPAC Name |

tetraethylazanium;fluoride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.FH.H2O/c1-5-9(6-2,7-3)8-4;;/h5-8H2,1-4H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKUWOWHPVKTCQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.O.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63123-01-3 | |

| Record name | Ethanaminium, N,N,N-triethyl-, fluoride, hydrate (1:1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63123-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

167.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63123-02-4, 63123-01-3, 98330-04-2 | |

| Record name | Ethanaminium, N,N,N-triethyl-, fluoride, hydrate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63123-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylammonium fluoride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraethylammonium fluoride dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Preparation Protocols for Tetraethylammonium Fluoride Hydrate

Established Synthetic Routes for Tetraethylammonium (B1195904) Fluoride (B91410) Hydrate (B1144303)

The traditional methods for synthesizing tetraethylammonium fluoride hydrate primarily involve neutralization and metathesis reactions. These routes are well-documented and form the foundation of its laboratory and industrial preparation.

Neutralization Reactions with Hydrofluoric Acid

A historically significant and straightforward method for preparing tetraalkylammonium fluorides is the neutralization of the corresponding tetraalkylammonium hydroxide (B78521) with hydrofluoric acid (HF). mdpi.com This acid-base reaction directly yields the desired salt.

In a typical procedure for a related compound, an aqueous solution of tetramethylammonium (B1211777) hydroxide (TMAOH) is neutralized with an aqueous solution of hydrofluoric acid to produce tetramethylammonium fluoride (TMAF) as a hydrated crystalline solid. mdpi.comgoogle.com A similar principle is applied for the synthesis of this compound. The reaction involves the proton from hydrofluoric acid reacting with the hydroxide ion from tetraethylammonium hydroxide (TEAH) to form water, leaving the tetraethylammonium cation and fluoride anion in solution, from which the hydrate can be crystallized.

Reaction: (C₂H₅)₄NOH (aq) + HF (aq) → (C₂H₅)₄NF (aq) + H₂O (l)

Control over the stoichiometry is critical to ensure complete neutralization without the presence of excess acid or base in the final product. The resulting aqueous solution is then typically subjected to evaporation or crystallization to isolate the this compound.

Metathesis Reactions with Inorganic Fluoride Sources

Metathesis, or double displacement, reactions are a common and practical approach for the synthesis of this compound. This method involves the exchange of ions between a tetraethylammonium salt and an inorganic fluoride salt. mdpi.com

A frequently employed synthesis involves reacting tetraethylammonium bromide ((C₂H₅)₄NBr) with an inorganic fluoride source like sodium fluoride (NaF) or potassium fluoride (KF). google.com The choice of solvent is crucial for the success of this reaction. While some preparations are conducted in water, others utilize alcoholic solvents like methanol (B129727) or isopropanol (B130326). google.com

The general reaction is as follows: (C₂H₅)₄NX + MF → (C₂H₅)₄NF + MX (where X = Cl⁻, Br⁻, I⁻ and M = K⁺, Na⁺)

The driving force for the reaction is often the precipitation of the resulting inorganic salt (e.g., KCl, KBr), which has low solubility in the organic solvents used, thus shifting the equilibrium towards the formation of the desired tetraethylammonium fluoride. For instance, reacting tetramethylammonium chloride (TMACl) with potassium fluoride (KF) in methanol results in the precipitation of potassium chloride (KCl). google.com A similar process can be applied using tetraethylammonium chloride or bromide.

A patent for the analogous tetrabutylammonium (B224687) fluoride describes dissolving the tetrabutylammonium halide and potassium fluoride in water, followed by low-temperature crystallization to isolate the product. This highlights a greener approach that avoids organic solvents.

| Starting Tetraalkylammonium Salt | Inorganic Fluoride | Solvent | Key Aspect |

| Tetramethylammonium Chloride | Potassium Fluoride | Methanol | Precipitation of KCl drives the reaction. google.com |

| Tetrabutylammonium Bromide | Potassium Fluoride | Water | Low-temperature crystallization of the product. |

| Tetramethylammonium Chloride | Potassium Fluoride | Alcohol | Scalable method for preparing anhydrous solutions. google.com |

Solvothermal Synthesis Approaches

Solvothermal synthesis is a method that involves a chemical reaction in a closed vessel using a solvent at temperatures above its boiling point. While this technique is utilized for the preparation of various inorganic and organically-templated materials, including some metal fluorides, its application for the direct synthesis of simple tetraalkylammonium fluorides like this compound is not widely reported in scientific literature. The established neutralization and metathesis routes remain the predominant methods for its preparation.

Advanced Preparation Techniques and Optimization

Beyond traditional synthesis, advanced techniques focus on generating the fluoride reagent in the reaction mixture (in-situ) and on rigorously controlling its water content, which is critical for its reactivity.

In-situ Generation Methods

In-situ generation of tetraalkylammonium fluorides has emerged as a powerful strategy to circumvent the challenges of handling the often hygroscopic and reactive crystalline forms. This approach generates the active fluoride reagent directly within the reaction medium.

For the related tetramethylammonium fluoride (TMAF), methods have been developed for its in-situ generation from potassium fluoride (KF) or cesium fluoride (CsF) using catalytic amounts of a tetramethylammonium salt and a crown ether. The crown ether sequesters the potassium or cesium cation, enhancing the nucleophilicity and reactivity of the fluoride anion in solution. google.com

Another advanced in-situ method involves the reaction between a tetraalkylammonium salt and an electrophilic fluorine source. For example, anhydrous tetramethylammonium fluoride has been generated in nearly quantitative yields by treating tetramethylammonium 2,6-dimethylphenoxide with sulfuryl fluoride (SO₂F₂) in DMF. google.com These principles can be extended to the tetraethylammonium analogue, providing a practical route to an anhydrous and highly reactive fluoride source without the need for isolating the salt.

| In-situ Method Component 1 | In-situ Method Component 2 | Catalyst/Additive | Result |

| Potassium Fluoride (KF) | Tetramethylammonium Chloride | 18-crown-6 ether | Catalytic generation of TMAF in MeCN. google.com |

| [¹⁸F]Potassium Fluoride (KF) | Tetramethylammonium Carbonate | Kryptofix (K₂.₂.₂) | In-situ formation of [¹⁸F]TMAF for radiofluorination. mdpi.com |

| Tetramethylammonium 2,6-dimethylphenoxide | Sulfuryl Fluoride (SO₂F₂) | None | Quantitative formation of anhydrous TMAF. google.com |

Purification and Drying Procedures to Control Hydration Levels

The level of hydration in tetraethylammonium fluoride has a profound impact on its reactivity, particularly its nucleophilicity and basicity. Therefore, precise control over water content through specific purification and drying procedures is essential.

Hydrated forms of tetraalkylammonium fluorides are commonly dried by heating under a dynamic vacuum. For example, TMAF monohydrate has been prepared by drying the initially formed hydrate at elevated temperatures under vacuum, sometimes over a strong desiccant like phosphorus pentoxide (P₂O₅). google.com A patent for preparing tetrabutylammonium fluoride trihydrate specifies vacuum drying at 30-50°C.

Azeotropic distillation is another powerful technique for removing water. This process involves adding a solvent (like toluene (B28343) or isopropanol) that forms a low-boiling azeotrope with water, and then distilling it off. sigmaaldrich.com This can be repeated several times to achieve a very low water content. For large-scale production of anhydrous TMAF, a rigorous drying process involving distillation first with isopropyl alcohol and then with dimethylformamide (DMF) at elevated temperatures has been reported to reduce water content to less than 0.2 wt %. google.com These methods are directly applicable to controlling the hydration level of tetraethylammonium fluoride, allowing for the preparation of specific hydrates or a nearly anhydrous form as required for a given chemical transformation.

| Drying Method | Description | Application Example |

| High Vacuum Heating | The hydrated salt is heated under high vacuum to drive off water molecules. | Drying TMAF hydrate at 40-70°C over P₂O₅. google.com |

| Azeotropic Distillation | A solvent (e.g., toluene) is added and distilled to remove water as an azeotrope. sigmaaldrich.com | Rigorous drying of TMAF·4H₂O using isopropanol and DMF. google.com |

| Solvent Replacement | An alcohol solvent used in synthesis is removed by distillation and replaced with an aprotic solvent. google.com | Preparation of anhydrous, alcohol-free TMAF in an aprotic solvent. google.com |

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chemical reagents to reduce environmental impact and improve safety.

A significant advancement in the green synthesis of tetraalkylammonium fluorides involves the use of water as the reaction solvent. google.com Traditional methods often rely on organic solvents, but newer protocols demonstrate that the synthesis can be performed effectively in an aqueous medium. google.comnih.gov One such method involves reacting a tetraalkylammonium salt, such as tetrabutylammonium bromide, with an inorganic fluoride salt like potassium fluoride, dissolved in deionized water. google.com The desired tetraalkylammonium fluoride hydrate can then be isolated through low-temperature crystallization and subsequent drying. google.com This approach is notable for its mild reaction conditions and for proceeding entirely in water. google.com

The synthesis of tetraalkylammonium fluoride hydrates in aqueous media aligns with the core green chemistry principle of avoiding the use of volatile and often toxic organic solvents. google.com This method offers several key advantages over solvent-based syntheses. Firstly, it eliminates the environmental and safety hazards associated with organic solvent use and disposal. google.com Secondly, the process is often simpler, involving steps like dissolution, crystallization, filtration, and drying, which can be easily scaled. google.com By circumventing the need for organic solvents and specialized equipment like ion exchange columns, the aqueous route can be more cost-effective and suitable for industrial-scale production. google.com

Crystallography and Supramolecular Architecture of Tetraethylammonium Fluoride Hydrate

Crystal Structure Determination and Analysis

Detailed crystallographic data for tetraethylammonium (B1195904) fluoride (B91410) and its hydrates are less common in published literature compared to other tetraalkylammonium halides. The hygroscopic nature of the compound and the intense hydrogen bonding capabilities of the fluoride anion present challenges in obtaining single crystals suitable for diffraction studies.

X-ray diffraction studies on related compounds, such as tetramethylammonium (B1211777) fluoride tetrahydrate, reveal a highly ordered, hydrogen-bonded ionic/water framework. aip.orgaip.org In this structure, the fluoride ions and water molecules form the primary network, with the tetraalkylammonium cations situated within the voids. aip.orgaip.org For tetra-n-butylammonium fluoride hydrate (B1144303), diffraction data has been analyzed to understand the short-range order in concentrated aqueous solutions, suggesting that the fluoride ions and the nitrogen atoms of the cations are integrated into a hydrogen-bonded network. aip.org While specific powder or single-crystal XRD data for tetraethylammonium fluoride hydrate is not detailed in the provided search results, it is commercially available in crystalline or powder form. thermofisher.com

| Compound | Crystal System | Space Group | a (Å) | c (Å) | Temperature |

|---|---|---|---|---|---|

| Tetramethylammonium fluoride tetrahydrate | Tetragonal | I4₁/a | 10.853 | 8.065 | -26°C |

| Tetrabutylammonium (B224687) fluoride clathrate hydrate | Cubic | I4̅3d | 24.375 | N/A | 150 K |

Hydrogen Bonding Networks within this compound

The dominant feature of the supramolecular architecture of this compound is the extensive and robust network of hydrogen bonds. The small size and high charge density of the fluoride anion make it a powerful hydrogen bond acceptor, profoundly influencing the surrounding water molecules.

The fluoride anion is known to be extensively hydrated in water, which can suppress its nucleophilicity. rsc.org In the solid state, this strong interaction leads to the formation of well-defined water-fluoride structures. Research on tetraethylammonium fluoride hydrates has identified the existence of polyhedral water-fluoride cluster anions. acs.org In these arrangements, the fluoride ion is strongly hydrogen-bonded to multiple water molecules. For instance, in tetramethylammonium fluoride tetrahydrate, the fluoride anions are hydrogen-bonded to four water molecules, with an F⁻···H-OH distance of 2.63 Å. mdpi.com This interaction is so significant that it can lead to the formation of discrete, dinegative water-anion species, such as (F⁻·H₂O)₂²⁻, particularly in lower hydrates. The water molecules themselves are three-coordinated, participating in two O-(H)···O hydrogen bonds and one O-(H)···F⁻ bond. aip.org

In the hydrated crystalline forms of tetraalkylammonium fluorides, the bulky organic cations are generally found in the voids of the hydrogen-bonded water-anion framework. aip.orgaip.org Direct contact between the tetraalkylammonium cation and the fluoride anion is often prevented by the hydration shell of the anion. mdpi.com In the case of tetramethylammonium fluoride tetrahydrate, the nitrogen atom of the cation and the fluoride anion are separated by a distance of 4.03 Å, with the water molecules mediating the interaction. mdpi.com While direct C-H···F⁻ hydrogen bonding can occur, especially in less hydrated or anhydrous forms, the primary interactions in the hydrated structures are between the cation and the water molecules of the framework, and between the fluoride anion and water. mdpi.com

The degree of hydration has a profound effect on the hydrogen bonding network. Lower hydrates of tetraalkylammonium fluorides, such as the monohydrates, exhibit different infrared spectra compared to the higher clathrate hydrates. These spectra show bands indicative of very strongly hydrogen-bonded O-H groups and torsional modes of tightly coordinated water, suggesting the presence of discrete water-anion complexes. As the water content decreases, the direct interaction between the fluoride anion and any potential hydrogen bond donors, including the C-H groups of the cation, becomes stronger. mdpi.com The difficulty in removing the final water molecules from these hydrates without causing decomposition is a testament to the strength of the water-fluoride hydrogen bonds.

Clathrate Hydrate and Semi-Clathrate Hydrate Formations

Quaternary ammonium (B1175870) salts are notable for their ability to form crystalline clathrate hydrates, also known as semi-clathrate hydrates. In these structures, the water molecules form a hydrogen-bonded lattice that creates cages, encapsulating the guest cation. Unlike true clathrates where the guest has no strong interaction with the host lattice, in these semi-clathrates, the anion of the salt, such as fluoride, can become an integral part of the water framework. This participation of the anion in the host structure is a defining characteristic of these ionic clathrates.

These hydrates are crystalline compounds where the quaternary ammonium salts are incorporated within the hydrogen-bonding network of water molecules. They are capable of acting as sieves for different sized gas molecules and can co-host smaller guest gases of specific sizes. The formation of these structures is influenced by factors such as the size and shape of the cation and the nature of the anion.

Tetraalkylammonium Cation Inclusion in Water Frameworks

The formation of a clathrate hydrate is heavily dependent on the geometric fit between the guest molecule and the cavities within the water host lattice. Tetraalkylammonium cations, with their hydrophobic alkyl chains, are particularly well-suited as guest molecules.

The central feature of these structures is a supramolecular framework of water molecules, which creates polyhedral cages. The tetraalkylammonium cation (R₄N⁺) resides within these cages. The stability and specific geometry of the water framework are influenced by the size of the R group.

In the case of fluoride-based hydrates, the fluoride anion is small enough to substitute a water molecule within the host lattice itself. It becomes part of the hydrogen-bonded framework, forming an "anionic host lattice". aip.org For instance, in tetramethylammonium fluoride tetrahydrate, the fluoride ions are four-coordinated, participating in hydrogen bonds with surrounding water molecules (F⁻···H-OH distance of 2.630 Å). aip.orgmdpi.com The larger tetraalkylammonium cations are then situated within the voids or cages created by this complex water-anion network. aip.orgaip.org

Comparison with Related Quaternary Ammonium Clathrates

The crystal structures of tetraalkylammonium salt hydrates vary significantly depending on the specific cation and the hydration number. While detailed crystallographic data for this compound is not as prevalent in the literature as for its methyl and butyl analogues, a comparison with these well-studied compounds provides insight into the expected structural characteristics.

Tetramethylammonium Fluoride (TMAF) Tetrahydrate: The crystal structure of TMAF·4H₂O is tetragonal, with the space group I4₁/a. aip.org The framework is composed of a hydrogen-bonded network of four-coordinated fluoride ions and three-coordinated water molecules. aip.orgaip.org The tetramethylammonium cations are located in the voids within this anionic water framework, without making direct contact with the fluoride anions. mdpi.com

Tetrabutylammonium Fluoride (TBAF) Hydrates: TBAF is known to form several complex clathrate hydrates with high water content.

(n-C₄H₉)₄NF·32.8H₂O: This hydrate has a tetragonal structure (space group P4₂/m). aip.orgcapes.gov.br Its host structure is a complex arrangement of face-sharing pentagonal dodecahedra, interlinked by other polyhedra (tetrakaidecahedra and pentakaidecahedra). aip.orgcapes.gov.br Uniquely, the fluoride ions replace water molecules in the host lattice, and the bulky tetrabutylammonium cations occupy the large polyhedral cages. aip.org

(C₄H₉)₄NF·29.7H₂O: This hydrate exhibits a cubic superstructure (space group I-43d). researchgate.net Its water framework is analogous to the cubic structure-I of gas hydrates but is significantly more complex, with an eight-fold unit cell. researchgate.net

The comparison reveals a clear trend: as the alkyl chain length of the cation increases from methyl to butyl, the water framework must form larger and more complex cages to accommodate the bulkier guest. This results in hydrates with much higher water content and different crystal symmetries. While TMAF forms a relatively simple tetrahydrate, TBAF forms intricate polyhedral clathrate structures with nearly 30 or more water molecules per formula unit. It is therefore anticipated that tetraethylammonium fluoride would form hydrates with structures and hydration numbers intermediate between those of its methyl and butyl counterparts.

The following table provides a summary of the crystallographic data for related quaternary ammonium fluoride hydrates.

Interactive Data Table: Comparison of Quaternary Ammonium Fluoride Hydrates

| Compound | Formula | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|---|

| Tetramethylammonium Fluoride Hydrate | (CH₃)₄NF·4H₂O | Tetragonal | I4₁/a | Anionic framework of 4-coordinated F⁻ and 3-coordinated H₂O. (CH₃)₄N⁺ in voids. aip.orgmdpi.comaip.org |

| Tetrabutylammonium Fluoride Hydrate | (n-C₄H₉)₄NF·32.8H₂O | Tetragonal | P4₂/m | Host lattice of complex polyhedra. F⁻ replaces H₂O in the framework. (n-C₄H₉)₄N⁺ in large cages. aip.orgcapes.gov.br |

| Tetrabutylammonium Fluoride Hydrate | (C₄H₉)₄NF·29.7H₂O | Cubic | I-43d | Superstructure of cubic gas hydrate type I. (C₄H₉)₄N⁺ occupies large polyhedral cages. researchgate.net |

Mechanistic Investigations of Tetraethylammonium Fluoride Hydrate Reactivity

Fluoride (B91410) Anion "Nakedness" and its Influence on Reactivity

The concept of a "naked" fluoride anion is central to understanding the reactivity of tetraalkylammonium fluoride salts like TEAF. mdpi.comwikipedia.orgresearchgate.net A truly "naked" fluoride ion, free from any stabilizing interactions, would be an exceptionally potent base and nucleophile due to its high charge density. mdpi.com In practice, the fluoride anion is always stabilized by its environment through interactions with counterions, solvent molecules, or other hydrogen-bond donors. mdpi.com The large size and diffuse charge of the tetraethylammonium (B1195904) cation, [C₈H₂₀N]⁺, minimize the strong coulombic forces that would exist with smaller metal cations (e.g., K⁺, Cs⁺), thereby providing a fluoride anion that is considered more "naked" and, consequently, more reactive. mdpi.comfu-berlin.de However, the degree of this "nakedness" is critically modulated by hydration and solvation.

Hydrogen bonding plays a dual and critical role in the reactivity of the fluoride anion provided by TEAF hydrate (B1144303). The fluoride ion is a strong hydrogen-bond acceptor. mdpi.comresearchgate.net In its hydrated form, the fluoride anion is extensively hydrogen-bonded to water molecules. These interactions strongly stabilize the anion, effectively creating a solvation shell that diminishes its nucleophilicity and basicity. nih.gov The strength of the F⁻···H₂O hydrogen bond significantly reduces the availability of the fluoride's lone pairs for participation in nucleophilic attack.

Conversely, controlling and tuning these hydrogen-bonding interactions is a key strategy for activating the fluoride anion. mdpi.com In anhydrous or less-hydrated forms and in aprotic solvents, the fluoride ion can still form hydrogen bonds with other potential donors in the reaction medium, such as C-H bonds of the cation itself or other molecules. mdpi.com The reactivity of the fluoride is thus a fine balance; it is attenuated by strong hydrogen-bonding solvents like water but can be modulated by weaker hydrogen-bond donors. researchgate.net For instance, the use of bulky alcohols as additives can create specific fluoride-alcohol complexes where the fluoride's nucleophilicity is preserved or even enhanced for certain reactions by preventing deactivating aggregation while still allowing it to participate in the desired transformation. researchgate.netnih.gov

| Interaction Type | Description | Effect on Reactivity | Reference |

|---|---|---|---|

| F⁻···H₂O | Strong hydrogen bonding between fluoride and water molecules in the hydrate. | Decreases nucleophilicity and basicity significantly. | nih.gov |

| F⁻···ROH | Hydrogen bonding with alcohol co-solvents or additives. | Can modulate reactivity, sometimes enhancing selectivity (e.g., SN2 vs. E2) by creating specific solvated species. | researchgate.netnih.gov |

| F⁻···C-H | Weak hydrogen bonds with the tetraalkylammonium cation or aprotic solvent molecules. | Represents the state in "anhydrous" aprotic conditions; fluoride is highly reactive. | mdpi.com |

The choice of solvent has a profound impact on the nucleophilicity of the fluoride anion. mdpi.comacs.org The degree of solvation and the nature of the ion-solvent interactions determine the effective reactivity of TEAF.

Protic Solvents: In polar protic solvents like water and alcohols, the fluoride anion is heavily solvated through strong hydrogen bonds. mdpi.com This strong solvation shell drastically reduces the fluoride's nucleophilicity, as a significant amount of energy is required to desolvate the anion before it can participate in a reaction. mdpi.comnih.gov

Aprotic Solvents: In polar aprotic solvents such as acetonitrile (B52724) (MeCN) or dimethyl sulfoxide (B87167) (DMSO), the fluoride anion is less strongly solvated compared to protic solvents. mdpi.comacsgcipr.org This leads to a more "naked" and therefore more nucleophilic fluoride ion. wikipedia.org These solvents cannot act as strong hydrogen-bond donors, leaving the anion more available for reaction. However, even in these solvents, the presence of residual water can significantly dampen reactivity. nih.gov Furthermore, the reactivity in aprotic media is influenced by the formation of ion pairs (intimate or solvent-separated) and higher-order aggregates, which are generally less reactive than the free anion. mdpi.comresearchgate.net Theoretical studies on the related tetramethylammonium (B1211777) fluoride (TMAF) have shown that the kinetically favored species can range from single solvated ions to dimeric species depending on the solvent's polarity. mdpi.com

| Solvent Type | Example | Nature of Solvation | Effect on Fluoride Nucleophilicity | Reference |

|---|---|---|---|---|

| Polar Protic | Water, Methanol (B129727) | Strong hydrogen bonding to F⁻. | Strongly suppressed. | mdpi.comnih.gov |

| Polar Aprotic | DMSO, Acetonitrile | Weak ion-dipole interactions; F⁻ is less solvated. | Significantly enhanced, approaching "naked" behavior. | mdpi.comacsgcipr.org |

| Non-polar Aprotic | Benzene, THF | Poor solvation, leads to tight ion pairing and aggregation. | Reactivity depends on the nature of the aggregate. | mdpi.com |

Reaction Pathways and Transition States

Elucidating the precise reaction pathways and the structure of transition states involving tetraethylammonium fluoride hydrate requires a combination of computational and experimental techniques.

Computational methods are invaluable tools for investigating the mechanisms of fluoride-mediated reactions. mdpi.comresearchgate.netacs.org Quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), and ab initio methods like Møller–Plesset perturbation theory (MP2), are used to model potential energy surfaces, locate transition states, and calculate activation energies. researchgate.netmdpi.com These studies can provide detailed insight into the geometry of the transition state and confirm whether a reaction proceeds, for example, through a concerted Sₙ2 mechanism or a stepwise pathway involving intermediates. mdpi.com

Molecular dynamics (MD) simulations complement these static QM calculations by providing a dynamic picture of the system, including the explicit role of solvent molecules and ion pairing. mdpi.comekb.egtdl.org QM/MM (Quantum Mechanics/Molecular Mechanics) MD simulations, where the reacting species are treated with high-level QM theory and the surrounding solvent with a classical force field, are particularly powerful. mdpi.com Such simulations have been used to study the hydration structure of the fluoride ion, the dynamics of ligand exchange in its solvation shell, and the influence of the solvent environment on reaction barriers. mdpi.commdpi.com For instance, simulations can reveal how many water or solvent molecules are directly involved in stabilizing the fluoride anion and the transition state, offering a molecular-level explanation for the observed solvent effects on reactivity. mdpi.comnih.gov

Spectroscopic techniques are essential for detecting and characterizing the species present in solution, including the reacting fluoride anion and any transient intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a particularly powerful probe for studying the local environment of the fluoride anion. nih.govacs.org The chemical shift of ¹⁹F is highly sensitive to its electronic surroundings, including the extent of hydrogen bonding and ion pairing. nih.gov By monitoring the ¹⁹F NMR signal under various conditions (e.g., different solvents, temperatures, or addition of hydrogen-bond donors), researchers can gain insight into the state of the fluoride ion in solution. nih.govacs.org Furthermore, scalar couplings across hydrogen bonds (e.g., ¹ʰJNH···F⁻) can provide unambiguous proof of catalyst-fluoride interactions and help quantify their strength, which is crucial for understanding catalysis where fluoride is the active nucleophile. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy can be used to probe the hydrogen-bonding network around the fluoride anion. mdpi.com Changes in the stretching frequencies of O-H or N-H bonds upon interaction with fluoride provide direct evidence of hydrogen bond formation and can be correlated with the anion's reactivity. mdpi.com

These combined computational and spectroscopic approaches provide a detailed, multi-faceted understanding of the mechanistic intricacies of reactions involving this compound, guiding the rational design of new synthetic methodologies.

Applications of Tetraethylammonium Fluoride Hydrate in Advanced Organic Transformations

Nucleophilic Fluorination Reactions

Nucleophilic fluorination is a fundamental method for introducing fluorine into organic molecules, typically involving the displacement of a leaving group by a fluoride (B91410) ion. acsgcipr.orgalfa-chemistry.com Tetraalkylammonium salts like TEAF are effective reagents for these reactions because they are soluble in polar aprotic solvents and provide a highly reactive, poorly solvated fluoride anion. acsgcipr.org

One of the primary applications of tetraalkylammonium fluorides is in halogen exchange (Halex) reactions, a type of nucleophilic substitution where a halide (typically chloride or bromide) is displaced by fluoride to form a carbon-fluorine (C-F) bond. acsgcipr.orgresearchgate.net Anhydrous forms of these reagents, such as anhydrous tetrabutylammonium (B224687) fluoride (TBAF), can fluorinate primary alkyl halides, tosylates, and mesylates rapidly at or below room temperature. acsgcipr.org The process follows a traditional SN2 mechanism for aliphatic compounds. acsgcipr.org

The effectiveness of these reagents is highlighted by their ability to convert a range of substrates. For instance, various benzyl (B1604629) halides, aliphatic halides, tosylates, and mesylates have been successfully fluorinated using related N-heterocyclic carbene-derived fluoride reagents, demonstrating the broad applicability of soluble fluoride sources in C-F bond formation. nih.gov The choice of the tetraalkylammonium cation influences the reagent's properties; the tetraethylammonium (B1195904) cation provides a balance of solubility in organic solvents and stability. smolecule.com

Nucleophilic aromatic substitution (SNAr) is a critical industrial method for synthesizing aryl fluorides, which are prevalent in pharmaceuticals and agrochemicals. wuxiapptec.comacs.org The reaction involves the attack of a nucleophile, such as the fluoride ion from TEAF, on an electron-deficient aromatic ring, displacing a leaving group like a halide or a nitro group through a Meisenheimer intermediate. wuxiapptec.comstackexchange.com

Soluble fluoride sources like tetraalkylammonium fluorides are particularly effective for SNAr reactions, often enabling transformations under much milder conditions (even room temperature) compared to traditional inorganic fluorides like potassium fluoride (KF) or cesium fluoride (CsF). researchgate.netnih.gov These inorganic salts suffer from low solubility in anhydrous organic solvents, necessitating high temperatures and long reaction times. wuxiapptec.comacs.org Anhydrous tetramethylammonium (B1211777) fluoride (TMAF), a close analog of TEAF, has been shown to be highly effective for the SNAr fluorination of various electron-deficient aryl chlorides and nitroarenes. researchgate.netnih.gov

The industrial application of SNAr fluorination highlights the practical challenges and solutions associated with using tetraalkylammonium fluoride hydrates. A significant hurdle is the need for rigorously anhydrous conditions, as the presence of water diminishes the nucleophilicity of the fluoride ion. nih.govnih.gov

In a notable example of industrial-scale synthesis, tetramethylammonium fluoride tetrahydrate (TMAF·4H₂O), which is structurally related to TEAF hydrate (B1144303), was used for the large-scale preparation of a 4-fluorothiazole. wuxiapptec.comresearchgate.net The commercially available hydrated reagent was rigorously dried through azeotropic distillation. acs.orgsemanticscholar.org This anhydrous TMAF was essential for the successful fluorination, as other fluoride sources resulted in poor conversion or safety concerns. wuxiapptec.comresearchgate.net The SNAr fluorination was successfully conducted on a 45.1 kg scale, yielding 36.8 kg of the desired product, demonstrating the viability of this class of reagents for large-scale industrial production. wuxiapptec.comresearchgate.netacs.org The process underscores the critical importance of water removal and the superior performance of soluble tetraalkylammonium fluorides in demanding industrial settings. acs.orgsemanticscholar.org

| Fluoride Source | Solvent | Temperature (°C) | Conversion (%) | Comments |

| CsF | DMSO | 95 | 56 | Product decomposition observed. |

| CsF / TMACl | DMSO | 95 | 62 | Low conversion. |

| TMAF (anhydrous) | DMF | 95-100 | >99 | Successful large-scale (45.1 kg) reaction. |

| KF / 18-crown-6 | DMF | 95 | <5 | Poor conversion. |

This table is adapted from research findings on the SNAr fluorination of a 4-chlorothiazole, illustrating the superior performance of anhydrous tetramethylammonium fluoride (TMAF), a principle applicable to TEAF. wuxiapptec.comresearchgate.net

Achieving stereoselectivity in fluorination reactions is a significant challenge in synthetic chemistry. Methodologies have been developed that employ chiral catalysts in conjunction with a fluoride source to produce specific enantiomers of fluorinated compounds. nih.gov Hydrogen-bonding phase-transfer catalysis (HB-PTC) has emerged as a powerful strategy for asymmetric C-F bond formation using alkali metal fluorides. acs.orgacs.org In this approach, a chiral hydrogen-bond donor acts as a phase-transfer catalyst, binding to the fluoride ion from a solid salt like CsF or KF and shuttling it into the organic phase to react with the substrate enantioselectively. acs.org

While these examples often use inorganic fluorides, the principle of creating a chiral environment around the fluoride ion is key. The development of chiral phase-transfer catalysts, often chiral quaternary ammonium (B1175870) salts themselves, allows for the enantioselective fluorination of various substrates. For example, chiral palladium complexes have been used with N-F reagents to achieve enantioselective fluorination of α-cyano esters with excellent enantiomeric excesses. nih.gov These advanced catalytic systems demonstrate the potential for achieving high stereocontrol in fluorination reactions.

Nucleophilic Aromatic Substitution (SNAr) Fluorinations

Catalytic Roles of Tetraethylammonium Fluoride Hydrate

Beyond serving as a stoichiometric reagent, this compound can also function as a catalyst. chemimpex.comsmolecule.com Its catalytic activity is primarily associated with its properties as a phase-transfer catalyst and a base. smolecule.comcymitquimica.com For instance, it has been used as a homogeneous catalyst for the selective depolymerization of poly(lactic acid). sigmaaldrich.comsigmaaldrich.com

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different, immiscible phases (e.g., a solid-liquid or liquid-liquid system). acs.org The tetraethylammonium cation is a classic phase-transfer catalyst. chemimpex.com

The mechanism relies on the ability of the lipophilic tetraethylammonium cation, [NEt₄]⁺, to form an ion pair with an anion (like fluoride, F⁻) from an inorganic salt. This ion pair, [NEt₄]⁺F⁻, is soluble in nonpolar organic solvents. acs.orgacs.org The catalyst effectively extracts the anion from the aqueous or solid phase and transports it into the organic phase, where it can react with the organic substrate. acs.org After the reaction, the catalyst cation can return to the initial phase to pick up another anion, thus continuing the catalytic cycle. This process circumvents the insolubility of many inorganic reagents in organic solvents, allowing reactions to proceed under milder conditions with increased rates. acs.org The use of ammonium salts as phase-transfer catalysts for fluorination with KF or CsF is a well-established strategy. acs.org

Homogeneous Catalysis in Polymer Depolymerization

The chemical recycling of polymers is a critical component of creating a circular economy. This compound serves as an effective homogeneous catalyst in the depolymerization of certain polyesters, facilitating their breakdown into valuable monomeric units.

Poly(lactic acid) (PLA) is a biodegradable and biocompatible thermoplastic derived from renewable resources. Its chemical recycling back to monomers is a key strategy for sustainable end-of-life management. This compound has been identified as a homogeneous catalyst for the selective methanolytic depolymerization of PLA. mdpi.com In this process, the fluoride ion from the salt is believed to be the active catalytic species.

Research on the closely related catalyst, tetramethylammonium fluoride (TMAF), provides insight into the mechanism and efficiency of this transformation. Studies have shown that the complete methanolytic depolymerization of various commercial PLA grades can be achieved under mild conditions (90°C–110°C) in relatively short reaction times (less than 60 minutes), yielding methyl lactate (B86563) with nearly 100% efficiency. thermofisher.com The process involves the fluoride ion activating the methanol (B129727) to attack the ester linkages within the PLA backbone, leading to a chain scission and the eventual formation of the methyl lactate monomer. thermofisher.com This catalytic approach highlights a promising pathway for upcycling PLA waste back into a valuable chemical feedstock. thermofisher.com

Table 1: Depolymerization of Commercial PLA Pellets with Tetramethylammonium Fluoride (TMAF) Catalyst

| PLA Grade | Reaction Time (min) | Temperature (°C) | Product Yield |

|---|---|---|---|

| 4043D | < 60 | 90-110 | ~100% |

| 6060D | < 60 | 90-110 | ~100% |

| 6202D | < 60 | 90-110 | ~100% |

| 2500HP | < 60 | 90-110 | ~100% |

Data derived from studies on the analogous catalyst tetramethylammonium fluoride (TMAF). thermofisher.com

Catalysis in Oxidation, Methylation, and Deuteration Reactions

Beyond polymer chemistry, this compound is utilized as a catalyst in a range of other important organic reactions, including oxidations, methylations, and deuterations. nih.gov

In oxidation reactions , the fluoride ion from salts like tetra-n-butylammonium fluoride (TBAF), a close analog, can facilitate the oxidation of certain functional groups. For instance, aromatic aldehydes can be oxidized to their corresponding carboxylic acids in the presence of TBAF. sigmaaldrich.com Studies on tetramethylammonium fluoride (TMAF) have also shown its ability to catalyze benzylic oxidation under an oxygen atmosphere at room temperature. mdpi.com

For methylation reactions , quaternary ammonium fluorides have proven to be effective organocatalysts. Research using TBAF has demonstrated its ability to catalyze the reductive functionalization of carbon dioxide with amines and hydrosilanes to selectively produce methylamines in yields up to 99%. spectrumchemical.com A proposed mechanism involves the fluoride ion activating the hydrosilane to enable the reduction cascade. spectrumchemical.com Furthermore, TMAF has been established as a direct and selective methylating agent for a wide array of substrates including amides, N-heterocycles, alcohols, and thiols, showcasing the broad utility of the fluoride anion in promoting methylation.

This compound is also cited as a catalyst for deuteration reactions , although detailed research findings on its specific role and mechanism in these transformations are less commonly documented in publicly available literature. nih.gov

Deprotection Strategies in Organic Synthesis

The protection and subsequent deprotection of functional groups are fundamental strategies in the synthesis of complex organic molecules. This compound is a key reagent for the cleavage of silicon-based protecting groups.

Silyl (B83357) ethers are one of the most common protecting groups for alcohols due to their ease of installation and their tunable stability. The cleavage of the silicon-oxygen (Si-O) bond, or desilylation, is frequently accomplished using a fluoride ion source. This compound serves as an excellent reagent for this purpose, providing a soluble source of nucleophilic fluoride ions in organic solvents.

The reaction proceeds via a nucleophilic attack of the fluoride ion on the silicon atom, forming a highly stable, pentacoordinate silicon intermediate. This intermediate then fragments to release the alkoxide (the deprotected alcohol) and the corresponding fluorosilane. The exceptional strength of the silicon-fluorine (Si-F) bond is the primary thermodynamic driving force for this reaction.

The rate of deprotection can be influenced by the steric bulk of the substituents on the silicon atom. This difference in reactivity allows for the selective deprotection of one silyl ether in the presence of another. For instance, a trimethylsilyl (B98337) (TMS) group is cleaved much more readily than a sterically hindered tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) group.

Table 2: Relative Stability of Common Silyl Ethers to Fluoride-Based Deprotection

| Silyl Ether | Abbreviation | Relative Rate of Cleavage (Basic Media) |

|---|---|---|

| Trimethylsilyl | TMS | 1 |

| Triethylsilyl | TES | 10-100 |

| tert-Butyldimethylsilyl | TBS/TBDMS | ~20,000 |

| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |

| Triisopropylsilyl | TIPS | ~100,000 |

Data represents the relative resistance to cleavage, with higher numbers indicating greater stability.

In addition to cleaving Si-O bonds, this compound is used as a reagent for the cleavage of silicon-carbon (Si-C) bonds. nih.gov This reaction is synthetically useful as it allows for the in-situ generation of carbanions, which can then react with various electrophiles.

The mechanism is analogous to that of silyl ether cleavage, where the fluoride ion attacks the silicon atom. This process can displace a carbanion, particularly if the carbon group is stabilized (e.g., allyl or benzyl groups). Studies using other fluoride sources like tetrabutylammonium triphenyldifluorosilicate (TBAT) have shown that this method can be used to couple allyltrimethylsilane (B147118) with electrophiles such as aldehydes, ketones, and imines. The use of an anhydrous fluoride source in these cases can be advantageous, as the generated carbanion is highly basic.

Tetraethylammonium Fluoride Hydrate in Electrochemistry and Materials Science

Applications in Electrochemical Systems

The electrochemical applications of tetraethylammonium (B1195904) fluoride (B91410) hydrate (B1144303) are notable, particularly in the development of next-generation batteries and sensitive analytical tools. chemimpex.comgreencarcongress.com

Electrolyte and Supporting Electrolyte Functions

Tetraalkylammonium salts, including tetraethylammonium fluoride, are key components in the development of liquid electrolytes for fluoride-ion batteries (FIBs). greencarcongress.commicronanoeducation.org These batteries are a promising "next-generation" technology due to their potential for high energy density. greencarcongress.com For FIBs to operate at room temperature, they require a suitable liquid electrolyte that can conduct fluoride ions effectively. greencarcongress.commicronanoeducation.org

Research has shown that dry tetraalkylammonium fluoride salts dissolved in ether solvents can form liquid electrolytes with high ionic conductivity and chemical stability. greencarcongress.com The role of the supporting electrolyte is to increase the conductivity of the solution without participating in the electrochemical reaction itself. micronanoeducation.org In this context, the tetraethylammonium cation ([TEA]+) is advantageous due to its electrochemical stability and its ability to dissolve in organic solvents, facilitating the transport of fluoride anions (F-) between the anode and cathode. micronanoeducation.orgfrontiersin.org While research has explored various tetraalkylammonium salts, the principle extends to the use of a stable cation like tetraethylammonium to enable fluoride ion transport in novel battery systems. greencarcongress.commicronanoeducation.org

Development of Ion-Selective Electrodes

Tetraethylammonium fluoride hydrate is utilized in the development of fluoride ion-selective electrodes (ISEs). chemimpex.com These analytical devices are designed to measure the concentration of a specific ion in a solution. truman.edu A fluoride ISE typically uses a membrane, often a lanthanum fluoride (LaF3) single crystal, which is selectively permeable to fluoride ions. d-nb.infoedaq.com

The potential that develops across this membrane is proportional to the logarithm of the fluoride ion activity in the sample, as described by the Nernst equation. truman.edu For accurate measurements, the electrode requires a stable internal filling solution and calibration with standard solutions of known fluoride concentration. truman.eduedaq.com this compound can serve as a component in these systems, contributing to the establishment of a stable and accurate measurement environment for fluoride ions in various fields, including environmental monitoring and industrial quality control. chemimpex.comtruman.edu

Role in Fluorinated Polymer Synthesis and Material Properties

In materials science, this compound serves as a crucial reagent in the synthesis of specialized polymers and ionic liquids. chemimpex.comcymitquimica.com

Fluorinated polymers are known for their unique properties, such as chemical inertness, thermal stability, and low surface energy. chemimpex.comazom.com The introduction of fluorine into a polymer's structure can significantly enhance its performance characteristics. azom.com this compound acts as an effective and manageable source of fluoride ions for fluorination reactions in organic synthesis. sigmaaldrich.comchemimpex.com This is particularly valuable in the preparation of fluorinated organic compounds that serve as monomers for polymerization. chemimpex.com Its stability and ease of handling make it a preferred alternative to more hazardous fluorinating agents. chemimpex.com The use of this compound can influence the properties of the resulting fluorinated polymers, which are sought after for high-performance applications. chemimpex.com

Preparation of Ionic Liquids

This compound is also employed in the preparation of ionic liquids. chemimpex.comcymitquimica.com Ionic liquids are salts that are liquid at low temperatures (typically below 100°C) and are composed entirely of ions. frontiersin.org Fluoride-containing ionic liquids are of particular interest due to the high reactivity and donor ability of the "naked" fluoride anion. frontiersin.org

The synthesis of these ionic liquids can involve using this compound as a precursor. chemimpex.comcymitquimica.com The tetraethylammonium cation is suitable for forming ionic liquids because it lacks acidic protons and its presence can lead to weak cation-anion interactions, which is a desirable property for an ionic liquid. frontiersin.org These specialized fluoride ionic liquids have potential applications as reactive solvents or catalysts in various chemical processes. frontiersin.orgcymitquimica.com

Table 1. Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 98330-04-2 sigmaaldrich.comthermofisher.comsigmaaldrich.com |

| Molecular Formula | C₈H₂₂FNO nih.gov |

| Molecular Weight | 149.25 g/mol (anhydrous basis) sigmaaldrich.comsigmaaldrich.com |

| Appearance | White to pale cream powder or crystals thermofisher.com |

| IUPAC Name | tetraethylazanium;fluoride;hydrate nih.gov |

Theoretical and Computational Investigations of Tetraethylammonium Fluoride Hydrate

Molecular Orbital Studies

Molecular orbital (MO) theory is a fundamental method for understanding chemical bonding and electronic structure. While extensive MO studies, including ab initio calculations, have been conducted on the closely related and smaller tetramethylammonium (B1211777) fluoride (B91410) (TMAF), specific MO investigations focusing solely on tetraethylammonium (B1195904) fluoride hydrate (B1144303) are not widely reported in publicly available scientific literature.

For the tetramethylammonium analogue, MO calculations have been instrumental in several key areas:

Analyzing C–H···F⁻ Hydrogen Bonds : Studies have quantified the strength of hydrogen bonds between the methyl groups of the cation and the fluoride anion. mdpi.com

Determining Favored Geometries : Calculations have helped predict the most stable solid-state arrangements of cations and anions. mdpi.com For instance, ab initio 3-21G(*) calculations on TMAF suggested a favored state where four cations surround each fluoride ion in a D2d arrangement. mdpi.com

Although these findings relate to a different cation, they highlight the types of insights that MO studies could provide for tetraethylammonium fluoride hydrate, such as the nature of the C-H···F⁻ interactions and the electronic structure of the hydrated fluoride clusters.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a class of computational methods that models the electronic structure of many-body systems and is widely used for its balance of accuracy and computational cost. As with molecular orbital studies, specific DFT calculations for this compound are not prominently documented in the surveyed literature.

However, the application of DFT to similar systems underscores its potential. For example, first-principles molecular dynamics (FPMD) simulations, which use DFT to calculate forces on the fly, have been performed on tetramethylammonium fluoride (TMAF) to study its liquid phase, its mixture with water, and the preferential solvation of the fluoride ion by water molecules. nih.gov These simulations provide detailed information on thermodynamic properties and structural arrangements. nih.gov Such computational approaches would be invaluable in exploring the dynamic behavior of the hydrated tetraethylammonium fluoride system.

Modeling of Hydrogen Bonding Interactions

Research has indicated the formation of distinct, structured clusters of water and fluoride ions within the crystal lattice of tetraalkylammonium fluoride hydrates. In the case of tetraethylammonium fluoride hydrates, investigations have pointed to the existence of polyhedral water-fluoride cluster anions. These complex anions are a key feature of the hydrate's structure, where multiple water molecules and a fluoride ion are arranged in a specific, stable, three-dimensional geometry held together by strong hydrogen bonds.

The fundamental interactions in these hydrated clusters have been explored through ab initio simulations on simpler systems, such as small F⁻(H₂O)n clusters. nih.gov These studies reveal competitive nuclear quantum effects between the F⁻-water and water-water hydrogen bonds, which determine the ultimate structure of the hydrated anion. nih.gov In the solid state of this compound, these fluoride-water clusters are packed together with the tetraethylammonium cations filling the voids.

The table below summarizes the primary hydrogen bonding interactions modeled in hydrated fluoride systems.

| Interaction Type | Donor | Acceptor | Relative Strength | Significance in Et₄NF Hydrate |

| Anion-Water | Water (O-H) | Fluoride (F⁻) | Very Strong | Primary interaction responsible for hydration and cluster formation. |

| Water-Water | Water (O-H) | Water (O) | Strong | Stabilizes the polyhedral water-fluoride clusters. |

| Cation-Anion | Cation (C-H) | Fluoride (F⁻) | Weak | Contributes to the overall lattice energy. |

| Cation-Water | Cation (C-H) | Water (O) | Weak | Influences the orientation of water molecules near the cation. |

Future Research Directions and Emerging Applications

Development of Novel Tetraethylammonium (B1195904) Fluoride (B91410) Hydrate-Mediated Transformations

Future research is anticipated to expand the synthetic utility of tetraethylammonium fluoride hydrate (B1144303) beyond its current applications. While it is known to act as a catalyst for oxidation, methylation, and deuteration reactions, and as a reagent for cleaving silicon-carbon bonds, the full scope of its reactivity is yet to be realized. google.com

One promising area is in the development of novel fluorination reactions. As a mild and selective source of fluoride ions, TEAF hydrate is crucial in the synthesis of fluorinated organic compounds, which are significant in pharmaceuticals and agrochemicals. smolecule.com Future work will likely focus on developing new methodologies that leverage the unique properties of the tetraethylammonium cation in concert with the fluoride anion to achieve unprecedented reactivity and selectivity in the introduction of fluorine into complex molecules.

Additionally, TEAF hydrate has been employed in the synthesis of complex molecules such as 2,7-substituted-(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, which have shown potential as partial agonists for peroxisome proliferator-activated receptor γ (PPARγ) with protein-tyrosine phosphatase 1B (PTP1B) inhibition. jst.go.jp The development of new synthetic strategies utilizing TEAF hydrate to access other novel and medicinally relevant scaffolds is a key area for future investigation.

Furthermore, its role as a homogeneous catalyst is an area ripe for exploration. It has been shown to catalyze the selective depolymerization of poly(lactic acid) (PLA), suggesting its potential in sustainable chemistry and polymer recycling. smolecule.com Research into its catalytic activity for other polymer systems and organic transformations could lead to the development of new green chemical processes.

Exploration in Supramolecular Chemistry and Host-Guest Interactions

The role of tetraethylammonium fluoride hydrate in supramolecular chemistry, particularly in the realm of host-guest interactions, is an area with significant potential for growth. The tetraethylammonium cation and the fluoride anion can both participate in non-covalent interactions that are the foundation of supramolecular assemblies.

While direct research on TEAF hydrate in host-guest chemistry is still emerging, studies on related systems provide a roadmap for future investigations. For example, the interactions between fluoride anions and various host molecules are a subject of intense study. The ability of the "naked" fluoride ion provided by quaternary ammonium (B1175870) salts to form strong hydrogen bonds is a key aspect of its chemistry.

Future research could explore the use of the tetraethylammonium cation as a guest in various host systems, such as cyclodextrins, calixarenes, or cucurbiturils. The size and shape of the tetraethylammonium ion could lead to selective binding with specific hosts, opening up possibilities for the development of new sensors, molecular switches, or drug delivery systems. Conversely, the fluoride anion's strong basicity and hydrogen bonding capability could be harnessed in the design of novel anion receptors. The interplay between the cation, anion, and a host molecule could lead to complex and stimuli-responsive supramolecular systems.

Mechanistic Insights via Advanced Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its application and designing new transformations. Advanced spectroscopic techniques will play a pivotal role in elucidating the intricate details of its behavior in solution and in the solid state.

Infrared (IR) spectroscopy has been used to probe the vibrational modes and molecular interactions within TEAF hydrate, revealing information about the organic cation and the fluoride-water interactions. smolecule.com Future studies could employ more advanced techniques like two-dimensional infrared (2D-IR) spectroscopy to study the dynamics of these interactions on ultrafast timescales.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. While standard ¹H and ¹³C NMR are used for routine characterization, advanced techniques such as ¹⁹F NMR can provide direct insight into the environment of the fluoride ion during a reaction. Diffusion-ordered spectroscopy (DOSY) could be used to study the aggregation state of TEAF hydrate in different solvents, which is known to influence its reactivity.

In the context of heterogeneous catalysis, where TEAF hydrate is used in the synthesis of zeolites, in-situ spectroscopic techniques will be invaluable. nih.govacs.org For instance, in-situ IR and NMR spectroscopy can be used to monitor the crystallization process of zeolites and understand the role of the tetraethylammonium cation as a structure-directing agent. These mechanistic studies will enable the rational design of catalysts with improved properties.

Sustainable and Scalable Synthetic Methodologies for this compound

As the applications of this compound expand, the development of sustainable and scalable methods for its synthesis becomes increasingly important. Current laboratory-scale syntheses often involve the neutralization of tetraethylammonium hydroxide (B78521) with hydrofluoric acid or solvothermal methods. smolecule.com While effective, these methods may have drawbacks in terms of safety (use of HF) and energy consumption (solvothermal synthesis).

Future research should focus on developing greener synthetic routes. This could involve exploring alternative fluoride sources that are safer and more environmentally benign. Ion-exchange chromatography is another potential avenue, though its scalability for industrial production would need to be carefully assessed.

Biological and Medicinal Chemistry Applications

The application of this compound in the synthesis of biologically active molecules is a rapidly growing area of research. Its role as a fluorinating agent and catalyst makes it a valuable tool for medicinal chemists.

Fluorine-containing compounds are prevalent in modern pharmaceuticals due to the unique properties that the fluorine atom imparts, such as increased metabolic stability and binding affinity. nih.gov TEAF hydrate's ability to serve as a mild and selective fluoride source is therefore highly relevant. smolecule.com It has been used in the synthesis of fluorinated nucleoside analogues with potential antiviral properties. nih.govgoogle.com For example, it was used in a key step in the synthesis of a β-fluorinated product, which is a precursor to potential antiviral agents. nih.gov

Beyond its use as a synthetic tool, the biological properties of the tetraethylammonium cation itself warrant further investigation. While tetraethylammonium is a known blocker of potassium channels, the specific biological effects of the fluoride salt are not well-characterized. Future research could explore the potential therapeutic applications of TEAF hydrate, or its derivatives, in areas such as neuroscience or cardiology, while carefully considering its toxicological profile. Its use in the synthesis of inhibitors for enzymes like Nedd8-activating enzyme, which are targets in cancer therapy, further highlights its importance in medicinal chemistry. google.com

常见问题

Q. What are the standard laboratory synthesis methods for tetraethylammonium fluoride hydrate (TEAFH)?

TEAFH is typically synthesized via neutralization of tetraethylammonium hydroxide with hydrofluoric acid (HF) under anhydrous conditions. The reaction proceeds as: Strict temperature control (0–5°C) and inert atmospheres (e.g., nitrogen) are critical to avoid side reactions. Post-synthesis, the product is purified via recrystallization from dry acetonitrile or ethanol to remove residual water and HF .

Q. How should TEAFH be stored and handled to maintain stability?

TEAFH is hygroscopic and reacts vigorously with moisture, releasing toxic HF gas. Storage recommendations include:

Q. What role does TEAFH play as a fluoride source in nucleophilic substitution reactions?

TEAFH acts as a "naked fluoride" source due to its weakly coordinating tetraethylammonium cation, enhancing fluoride ion availability in polar aprotic solvents (e.g., DMF, THF). This property is critical for SN2 reactions, such as the displacement of halides in aryl/alkyl substrates. For example, in fluorination of chlorobenzene: Reaction efficiency depends on solvent choice, with anhydrous THF yielding >85% conversion in optimized conditions .

Advanced Research Questions

Q. How does TEAFH enable safer etching and intercalation in MXene synthesis?

TEAFH serves as a dual-function agent (etchant and intercalant) in MXene production. It selectively removes aluminum layers from MAX phases (e.g., Ti3AlC2) without generating hazardous HF gas. The mechanism involves:

Q. What is TEAFH’s role in preventing bubble formation during sol-gel fabrication of high-silica glasses?

TEAFH acts as a fluorinated hydrocarbon additive in sol-gel processes, reducing surface tension and inhibiting bubble formation during sintering. At high temperatures (>2000°C), TEAFH decomposes to release fluoride ions, which scavenge hydroxyl groups via: This minimizes microvoids, enhancing glass transparency and mechanical strength. Optimal TEAFH concentrations range from 0.1–0.5 wt% .

Q. How does TEAFH compare to tetrabutylammonium fluoride (TBAF) in SNAr fluorination reactions?

While both are quaternary ammonium fluorides, TEAFH’s smaller cation size increases fluoride ion accessibility, accelerating SNAr kinetics. Key differences:

| Parameter | TEAFH | TBAF |

|---|---|---|

| Reaction Rate | Faster (k ≈ 0.15 min⁻¹) | Slower (k ≈ 0.08 min⁻¹) |

| Solubility in THF | 25 g/L | 15 g/L |

| Byproduct Formation | Lower (<5% Hofmann elimination) | Higher (10–15% elimination) |

| TEAFH is preferred for electron-deficient aryl substrates requiring rapid fluorination . |

Q. What analytical methods are used to assess TEAFH purity and hydration state?

- Karl Fischer Titration : Quantifies water content (x in (C2H5)4NF·xH2O) with ±0.5% accuracy.

- 19F NMR : Confirms fluoride ion integrity (δ = −120 to −125 ppm in D2O).

- Thermogravimetric Analysis (TGA) : Determines hydration levels by measuring mass loss at 100–150°C.

- Ion Chromatography : Detects residual chloride/bromide impurities (<0.1% threshold) .

Q. What mechanistic insights explain TEAFH’s thermal decomposition pathways?

Upon heating (>140°C), TEAFH undergoes Hofmann elimination, producing ethylene, triethylamine, and hydrogen difluoride: This reaction is catalyzed by residual moisture, emphasizing the need for anhydrous handling. Kinetic studies show activation energy (Ea) of 85 kJ/mol, with decomposition completing within 2 hours at 150°C .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。